A Comprehensive Technical Guide to 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone
A Comprehensive Technical Guide to 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Ketones in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, can profoundly impact the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2] Among the vast arsenal of fluorinated building blocks, aryl trifluoromethyl ketones represent a particularly valuable class of compounds. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl, making these moieties key intermediates in the synthesis of a diverse range of bioactive molecules.[3] This technical guide provides an in-depth exploration of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone, a fluorinated acetophenone derivative of significant interest in contemporary drug discovery.
This guide will delve into the synthesis, physicochemical properties, chemical reactivity, and potential applications of this compound, with a focus on providing practical insights and methodologies for researchers in the field.
Physicochemical Properties and Structural Elucidation
1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone, with the CAS Number 1092712-26-9 , is a halogenated aromatic ketone. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 1092712-26-9 |
| Molecular Formula | C₈H₃F₅O |
| Molecular Weight | 210.10 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Not readily available, but expected to be elevated due to polarity and molecular weight |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate) and insoluble in water. |
Structural Features and Conformational Analysis:
The structure of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone is characterized by a trifluoroacetyl group attached to a 2,6-difluorophenyl ring. The ortho-difluoro substitution pattern on the phenyl ring introduces significant steric and electronic effects that dictate its reactivity and conformational preference. It is anticipated that, similar to other 2'-fluoro-substituted acetophenone derivatives, this molecule will predominantly exist in an s-trans conformation, where the carbonyl oxygen is oriented away from the fluorine atoms to minimize steric repulsion.[3]
Synthesis of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone: A Practical Guide
While a specific, detailed protocol for the synthesis of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone is not extensively documented in publicly available literature, its synthesis can be logically approached through established methodologies for the preparation of aryl trifluoromethyl ketones. The two most plausible synthetic routes are the Friedel-Crafts acylation of 1,3-difluorobenzene and the Grignard reaction of a 2,6-difluorophenyl organometallic reagent with a trifluoroacetylating agent.
Method 1: Friedel-Crafts Trifluoroacetylation of 1,3-Difluorobenzene
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones.[4][5] This approach involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Reaction Scheme:
Caption: Friedel-Crafts Trifluoroacetylation of 1,3-Difluorobenzene.
Detailed Experimental Protocol:
-
Materials:
-
1,3-Difluorobenzene
-
Trifluoroacetic anhydride or Trifluoroacetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) or trifluoroacetyl chloride (1.1 eq) to the stirred suspension.
-
After the addition is complete, add 1,3-difluorobenzene (1.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Lewis acid catalyst, aluminum chloride, is highly sensitive to moisture and will be deactivated by water. Therefore, all reagents and glassware must be scrupulously dried.
-
Slow Addition at Low Temperature: The Friedel-Crafts reaction is highly exothermic. Slow addition of the reagents at 0 °C helps to control the reaction rate and prevent unwanted side reactions.
-
Acidic Workup: The acidic workup is necessary to decompose the aluminum chloride complex formed with the product ketone and to quench any unreacted catalyst.
Method 2: Grignard Reaction of 2,6-Difluorophenylmagnesium Bromide
An alternative and often milder approach involves the use of an organometallic reagent, such as a Grignard reagent, to introduce the aryl group to the trifluoroacetyl moiety. This method is particularly useful when the aromatic ring is sensitive to the harsh conditions of the Friedel-Crafts reaction.
Reaction Scheme:
Caption: Grignard Synthesis of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone.
Detailed Experimental Protocol:
-
Materials:
-
1-Bromo-2,6-difluorobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Trifluoroacetic anhydride or Ethyl trifluoroacetate
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add a solution of 1-bromo-2,6-difluorobenzene (1.0 eq) in anhydrous THF dropwise via the dropping funnel. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.[6]
-
Once the reaction has started, add the remaining solution of 1-bromo-2,6-difluorobenzene at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Trifluoroacetylating Agent:
-
Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of trifluoroacetic anhydride (1.1 eq) or ethyl trifluoroacetate (1.1 eq) in anhydrous THF.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
-
-
Causality Behind Experimental Choices:
-
Anhydrous THF: Grignard reagents are highly reactive towards protic solvents like water. Anhydrous THF is a common solvent for Grignard reactions as it is aprotic and effectively solvates the organomagnesium species.
-
Iodine Initiation: A small crystal of iodine is often used to activate the surface of the magnesium, facilitating the initiation of the Grignard reaction.
-
Low-Temperature Addition: The reaction of the Grignard reagent with the electrophilic trifluoroacetylating agent is highly exothermic. Performing the addition at -78 °C helps to control the reaction and minimize the formation of byproducts.
Chemical Reactivity and Synthetic Applications
The reactivity of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone is dominated by the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the strong electron-withdrawing effects of both the trifluoromethyl group and the difluorophenyl ring. This makes the ketone highly susceptible to nucleophilic attack.
Key Reactions:
-
Nucleophilic Addition: The carbonyl group readily undergoes addition reactions with a wide range of nucleophiles, including organometallic reagents (Grignard, organolithiums), hydrides (e.g., sodium borohydride), and heteroatom nucleophiles (amines, alcohols). These reactions provide access to a variety of trifluoromethyl-containing alcohols and their derivatives.
-
Enolate Chemistry: While the acidity of the α-protons is significantly increased, the steric hindrance from the ortho-fluorine atoms may influence the formation and reactivity of the corresponding enolate. Nevertheless, reactions involving the enolate, such as aldol condensations and alkylations, are plausible under appropriate conditions.
-
Reductive Amination: The ketone can serve as a precursor for the synthesis of chiral amines through reductive amination, a key transformation in the synthesis of many pharmaceutical agents.
Applications in Drug Development
The 1-(2,6-difluorophenyl)-2,2,2-trifluoroethanone scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the difluorophenyl and trifluoromethyl moieties can confer desirable properties to a drug candidate.[1]
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making fluorinated compounds more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of a drug.
-
Binding Affinity: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing the binding affinity and potency of a drug.
-
Lipophilicity and Permeability: The introduction of fluorine can modulate the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties. Judicious fluorination can improve membrane permeability and facilitate access to the target site.
While specific drugs containing the 1-(2,6-difluorophenyl)-2,2,2-trifluoroethanone core are not widely reported, its structural motifs are present in various bioactive compounds, suggesting its potential as a key intermediate in the development of new therapeutics.
Analytical Characterization
The purity and identity of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone can be confirmed using a combination of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region corresponding to the protons on the difluorophenyl ring.
-
¹⁹F NMR: The fluorine NMR spectrum will be highly informative, with distinct signals for the trifluoromethyl group and the two fluorine atoms on the aromatic ring. The coupling patterns between these fluorine nuclei and with the aromatic protons will provide valuable structural information.[7][8]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the trifluoromethyl carbon, and the carbons of the difluorophenyl ring.
-
-
Mass Spectrometry (MS): Mass spectrometry will provide information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its structure.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band in the region of 1700-1730 cm⁻¹, characteristic of the carbonyl stretching vibration of the ketone.
-
Quantitative Analysis: For quantitative analysis, techniques such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector can be employed. High-Performance Liquid Chromatography (HPLC) with a UV detector is also a suitable method for quantification.[9]
Safety and Handling
Conclusion
1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a difluorophenyl ring and a trifluoroacetyl group imparts desirable properties that are highly sought after in the design of novel therapeutic agents. This technical guide has provided a comprehensive overview of its synthesis, properties, reactivity, and potential applications, with the aim of empowering researchers to effectively utilize this important compound in their scientific endeavors. The continued exploration of the chemistry and biological activity of derivatives of 1-(2,6-Difluorophenyl)-2,2,2-trifluoroethanone holds significant promise for the future of drug discovery.
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